molecular formula C18H24N2O2 B12884740 1,4-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene

1,4-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene

Katalognummer: B12884740
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: VMASKUSCFFTGHY-HOTGVXAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is a complex organic compound characterized by the presence of two oxazoline rings attached to a benzene core

Vorbereitungsmethoden

The synthesis of 1,4-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,4-dibromobenzene with ®-4-isopropyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

1,4-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the oxazoline rings.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole derivatives, while reduction results in fully hydrogenated products .

Wissenschaftliche Forschungsanwendungen

1,4-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1,4-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects is primarily through its interaction with specific molecular targets. The oxazoline rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein folding, and signal transduction processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1,4-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene include:

The uniqueness of 1,4-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene lies in its specific combination of oxazoline rings and isopropyl groups, which confer distinct chemical and physical properties, making it a versatile compound in various research fields .

Eigenschaften

Molekularformel

C18H24N2O2

Molekulargewicht

300.4 g/mol

IUPAC-Name

(4R)-4-propan-2-yl-2-[4-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C18H24N2O2/c1-11(2)15-9-21-17(19-15)13-5-7-14(8-6-13)18-20-16(10-22-18)12(3)4/h5-8,11-12,15-16H,9-10H2,1-4H3/t15-,16-/m0/s1

InChI-Schlüssel

VMASKUSCFFTGHY-HOTGVXAUSA-N

Isomerische SMILES

CC(C)[C@@H]1COC(=N1)C2=CC=C(C=C2)C3=N[C@@H](CO3)C(C)C

Kanonische SMILES

CC(C)C1COC(=N1)C2=CC=C(C=C2)C3=NC(CO3)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.